![molecular formula C5H7BrN4O B508272 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 400878-08-2](/img/structure/B508272.png)
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
“4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide” is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the pyrazole family, which is a group of compounds containing a 5-membered aromatic ring, made up of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide” is C5H4BrN3 . It comprises a pyrazole ring which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
The compound appears as white crystals or powder . It has a melting point between 102.0-110.0°C . It is sparingly soluble in water (0.26 g/L at 25°C) .Scientific Research Applications
Synthesis of 1,4′-Bipyrazoles
This compound is used as a starting material in the synthesis of 1,4′-bipyrazoles, which are important in creating various pharmaceutical and biologically active compounds .
Preparation of Hexacoordinate Complexes
It is involved in the preparation of solid hexacoordinate complexes through reactions with dimethyl- and divinyl-tindichloride .
Pharmaceutical Compound Synthesis
The compound is utilized in synthesizing various pharmaceutical compounds, including inhibitors that have potential therapeutic applications .
Polyurethane Synthesis
It serves as a precursor in the synthesis of polyurethanes, which are used extensively in manufacturing apparel, shoesoles, and other products .
Biological Activity Scaffolding
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide acts as a scaffold in the synthesis of bioactive chemicals due to its noteworthy biological properties such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Research on Synthetic Techniques
The compound is at the focus of many techniques due to its frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazoles, including “4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide”, continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . As such, future research and developments in synthetic techniques and biological activity related to pyrazole derivatives are expected .
properties
IUPAC Name |
4-bromo-1-methylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYGSMERXPQMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200645 |
Source
|
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide | |
CAS RN |
400878-08-2 |
Source
|
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400878-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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